Testosterone cypionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Hypogonadism and its Effects

Testosterone cypionate is a valuable tool for researchers investigating hypogonadism, a condition where the body produces insufficient testosterone. By administering controlled doses of testosterone cypionate, researchers can observe the physiological changes associated with testosterone replacement and its impact on various symptoms of hypogonadism. This research helps improve the diagnosis and treatment of hypogonadism ().

Investigating Testosterone's Role in Different Conditions

Beyond hypogonadism, testosterone cypionate is used in studies exploring the potential benefits of testosterone supplementation for various conditions. These include:

- Bone health: Research explores the effects of testosterone cypionate on bone mineral density and fracture risk in men with osteoporosis ().

- Cognitive function: Studies investigate whether testosterone cypionate can improve cognitive function and memory in older men experiencing age-related decline ().

- Muscle mass and function: Research examines the impact of testosterone cypionate on muscle mass and strength, particularly in conditions like sarcopenia associated with aging ().

Testosterone cypionate is a synthetic derivative of testosterone, classified as an androgen and anabolic steroid. It is primarily utilized in hormone replacement therapy for males with low testosterone levels, a condition known as hypogonadism. The compound is an oil-soluble ester, specifically the 17β-cyclopentylpropionate ester of testosterone, which allows for a slower release and longer half-life compared to other testosterone derivatives. Developed by Pharmacia and Upjohn, it was approved by the FDA on July 25, 1979, under the brand name Depo-Testosterone .

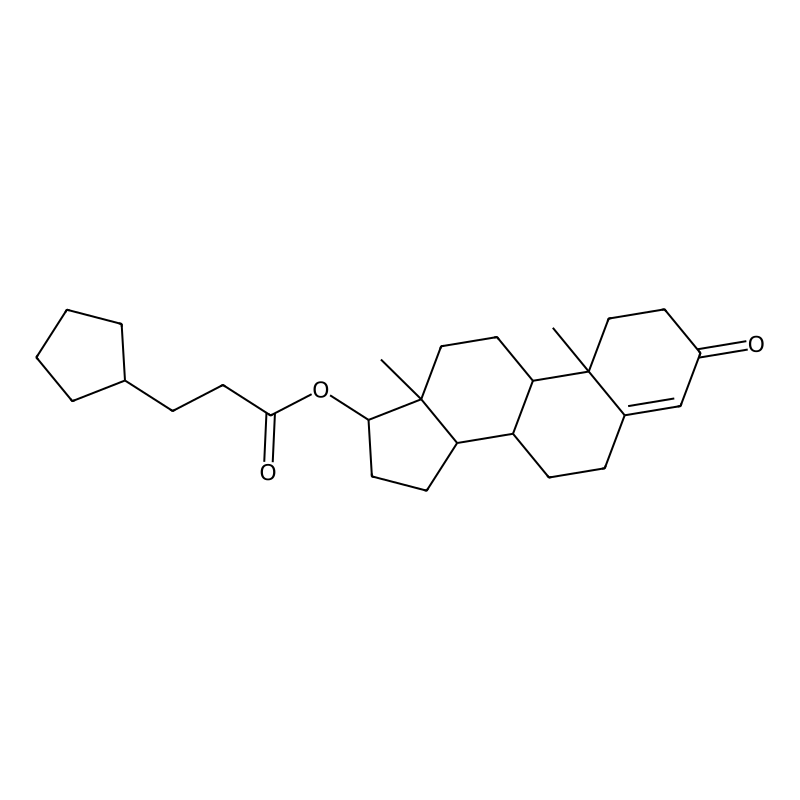

Chemical Structure- Chemical Formula: C27H40O3

- Molecular Weight: 412.61 g/mol

- Structural Characteristics: Testosterone cypionate has a unique structure that includes a cyclopentyl group attached to the propionate moiety, distinguishing it from other testosterone esters .

Testosterone cypionate acts as a prodrug, meaning it needs conversion to its active form to exert its effects []. Following injection, testosterone cypionate slowly releases testosterone into the bloodstream. Testosterone binds to androgen receptors in various tissues throughout the body, influencing functions like muscle growth, bone health, sperm production, and sexual function [].

Physical and Chemical Properties

Testosterone cypionate undergoes hydrolysis in the body to release free testosterone. This reaction is facilitated by enzymes that cleave the ester bond between the cypionate moiety and testosterone. The resulting testosterone can then be metabolized into various active forms, including dihydrotestosterone (DHT) and estradiol through two primary pathways:

- Conversion to Dihydrotestosterone: This occurs via the action of steroid 5α-reductase, primarily in reproductive tissues.

- Aromatization to Estradiol: Testosterone can also be converted to estradiol through aromatase activity in various tissues .

Testosterone cypionate acts as an agonist at androgen receptors, exerting both androgenic and anabolic effects. Its biological activities include:

- Androgenic Effects: Responsible for male sexual characteristics and reproductive functions.

- Anabolic Effects: Promote muscle growth and increase bone density.

The compound's efficacy is related to its conversion into active metabolites, which bind more effectively to androgen receptors than testosterone itself. Notably, dihydrotestosterone has a stronger binding affinity than testosterone, enhancing its androgenic effects in specific tissues .

The synthesis of testosterone cypionate involves several steps:

- Starting Material: Testosterone is the precursor.

- Esterification Reaction: Testosterone is reacted with cyclopentylpropionic acid or its derivatives in the presence of acid catalysts to form the cypionate ester.

- Purification: The final product is purified through recrystallization or chromatography methods to achieve pharmaceutical-grade quality .

Testosterone cypionate is primarily used for:

- Hormone Replacement Therapy: Treating males with hypogonadism to restore normal testosterone levels.

- Anabolic Steroid Use: Some athletes and bodybuilders use it to enhance muscle mass and performance, although this practice can lead to significant health risks and legal issues .

Testosterone cypionate can interact with various medications, leading to altered pharmacological effects:

- Diabetes Medications: May enhance the effects of insulin and oral hypoglycemic agents, necessitating dosage adjustments.

- Anticoagulants: Increased risk of bleeding when used with warfarin or similar drugs.

- Corticosteroids: May lead to fluid retention when combined with corticosteroids or adrenocorticotropic hormone .

Monitoring for potential interactions is crucial for patients receiving testosterone cypionate therapy.

Testosterone cypionate shares similarities with other testosterone esters but possesses unique properties that differentiate it from them. Below are some comparable compounds:

| Compound Name | Half-Life (Days) | Route of Administration | Unique Features |

|---|---|---|---|

| Testosterone enanthate | 4.5 | Intramuscular | Shorter half-life; requires more frequent dosing |

| Testosterone undecanoate | 3-4 | Oral | Longer duration; more stable blood levels |

| Testosterone propionate | 0.8 | Intramuscular | Shortest half-life; requires frequent injections |

| Testosterone phenylpropionate | 4.5 | Intramuscular | Intermediate half-life; less common |

Uniqueness of Testosterone Cypionate

Testosterone cypionate's uniqueness lies in its longer half-life (approximately eight days), allowing for less frequent dosing compared to other esters like testosterone propionate. This characteristic makes it particularly appealing for patients seeking stable hormone levels without the need for frequent injections .

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Drug Indication

FDA Label

MeSH Pharmacological Classification

Mechanism of Action

Absorption Distribution and Excretion

About 90% of a dose of testosterone given intramuscularly is excreted in the urine as glucuronic and sulfuric acid conjugates of testosterone and its metabolites; about 6% of a dose is excreted in the feces, mostly in the unconjugated form.

The volume of distribution following intravenous administration of testosterone is of approximately 1 L/kg.

Testosterone cypionate presents a lower clearance rate after intramuscular administration compared to other analogs of testosterone.

Metabolism Metabolites

Wikipedia

Parecoxi

FDA Medication Guides

Testosterone Cypionate

INJECTABLE;INTRAMUSCULAR

SLAYBACK PHARMA LLC

06/02/2022

Biological Half Life

Use Classification

Dates

Hoberman JM, Yesalis CE: The history of synthetic testosterone. Sci Am. 1995 Feb;272(2):76-81. [PMID:7817189]

Weinbauer GF, Jackwerth B, Yoon YD, Behre HM, Yeung CH, Nieschlag E: Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates. Acta Endocrinol (Copenh). 1990 Apr;122(4):432-42. [PMID:2333732]

Shoskes JJ, Wilson MK, Spinner ML: Pharmacology of testosterone replacement therapy preparations. Transl Androl Urol. 2016 Dec;5(6):834-843. doi: 10.21037/tau.2016.07.10. [PMID:28078214]

Dailymed

Pfizer monograph